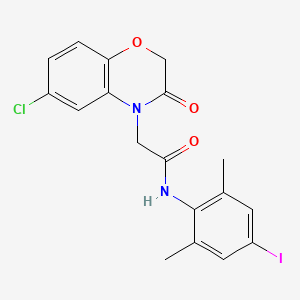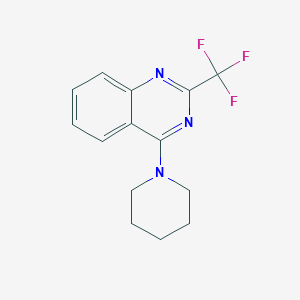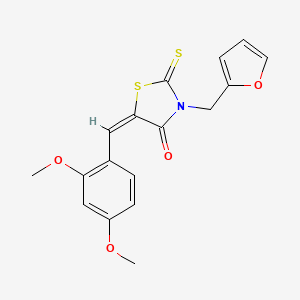
2-(4-cyclohexylphenyl)-2-oxoethyl N-2-furoylglycinate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 2-(4-cyclohexylphenyl)-2-oxoethyl N-2-furoylglycinate often involves multi-step organic reactions. For instance, a practical synthesis approach for related cyclohexyl and phenyl compounds involves organocatalytic asymmetric construction to create key intermediates with high stereoselectivity (Tokuda et al., 2005). These methodologies underscore the complexity and precision required in synthesizing compounds with specific stereochemistry and functional groups.
Molecular Structure Analysis
The molecular structure of compounds akin to the subject chemical has been characterized using techniques such as X-ray diffraction. These analyses reveal the conformational preferences of the cyclohexane rings and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and properties. For example, studies have detailed the crystal structure of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, showing how cyclohexane rings adopt chair conformations and how molecular conformation is stabilized by intramolecular hydrogen bonds (Özer et al., 2009).
Chemical Reactions and Properties
The reactivity of such compounds towards various chemical reactions, including cycloadditions, can be significantly influenced by their molecular structure. For instance, the Lewis acid-catalyzed Diels-Alder reaction of furan showcases the regio- and stereospecific synthesis of related cyclohexenols and cyclohexadienols, emphasizing the role of molecular frameworks in dictating reaction pathways (Brion, 1982).
Applications De Recherche Scientifique
Polymer Science and Self-healing Materials
- Self-Healing Polymers Based on Thermally Reversible Diels–Alder Chemistry : This review discusses the development of self-healing materials that utilize thermally reversible Diels–Alder chemistry. The paper highlights how multifunctional furan and maleimide compounds can create crosslinked networks demonstrating removability and remendability, which could be relevant for the development of advanced materials with self-healing properties (Liu & Chuo, 2013).
Thermoelectric Materials
- Research Progress on Polymer–Inorganic Thermoelectric Nanocomposite Materials : This paper reviews the use of conducting polymers and their nanocomposites in thermoelectric applications. It suggests that polymer-inorganic TE nanocomposites, featuring polymers like polyaniline (PANI) and polythiophene (PTH), show promise for producing low-cost and high-performance thermoelectric materials (Du et al., 2012).
Cyclodextrins in Drug Delivery
- Cyclodextrins in Drug Delivery: An Updated Review : This comprehensive review discusses the role of cyclodextrins and their derivatives in enhancing drug delivery, particularly for proteins, peptides, and genes. It outlines the use of cyclodextrins as excipients in drug formulation to improve solubility, bioavailability, and stability of drugs, which could be relevant for the delivery of complex chemical compounds like "2-(4-cyclohexylphenyl)-2-oxoethyl N-2-furoylglycinate" (Challa et al., 2005).
Propriétés
IUPAC Name |
[2-(4-cyclohexylphenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c23-18(14-27-20(24)13-22-21(25)19-7-4-12-26-19)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h4,7-12,15H,1-3,5-6,13-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLAIJHMOWTIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)COC(=O)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclohexyl-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4619276.png)
![2-[(4-chlorophenyl)imino]-3-methyl-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4619287.png)
![N-methyl-1-{3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}-N-(2-pyridinylmethyl)methanamine](/img/structure/B4619291.png)
![1-[4-(2,4-dimethylphenoxy)butyl]piperidine](/img/structure/B4619299.png)
![ethyl 4-(3-phenylpropyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinecarboxylate](/img/structure/B4619301.png)

![N-(2-methoxyethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B4619309.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4619317.png)
![1-(2-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide](/img/structure/B4619323.png)
![N-allyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B4619339.png)
![3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4619354.png)

![1-methyl-3-[(2-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4619374.png)